5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1094605-82-9 |
|---|---|
Molecular Formula |
C22H16N4O |
Molecular Weight |
352.397 |
IUPAC Name |
3-(4-methylphenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H16N4O/c1-14-6-8-16(9-7-14)21-23-22(27-26-21)20-13-19(24-25-20)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,24,25) |
InChI Key |
DZFOFLARBXNWGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Naphthalene substitution: The naphthalen-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Oxadiazole ring formation: The final step involves the cyclization of an appropriate precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant activity against various cancer cell lines. For instance:
- A study synthesized several oxadiazole derivatives and tested them against human leukemia cell lines (HL-60) using the MTT assay. Some derivatives demonstrated potent activity with IC50 values below 10 µM, indicating strong anticancer potential .
- Another research highlighted that compounds containing the oxadiazole ring showed promising results against multiple cancer types, including breast and ovarian cancers. The most effective compounds exhibited GI50 values less than 10 µM across various cell lines .
Antimicrobial Activity
In addition to anticancer properties, 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole has been evaluated for its antimicrobial effects:
- Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, some compounds demonstrated effectiveness against strains of Escherichia coli and Staphylococcus aureus .
- The compound's derivatives have also been found to inhibit Mycobacterium tuberculosis, showcasing their potential in treating infections caused by resistant strains .
Material Science Applications
The unique properties of this compound extend beyond medicinal applications into material science:
Photophysical Properties
Research has indicated that oxadiazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of naphthalene and pyrazole moieties enhances their luminescent properties .
Synthesis of Novel Materials
Recent advancements in synthetic methodologies have allowed for the development of new materials based on oxadiazole derivatives. These materials can be utilized in sensors and electronic devices due to their stability and electronic properties .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Activity against various cancer cell lines | IC50 values < 10 µM for several derivatives; significant efficacy against leukemia and solid tumors |
| Antimicrobial | Efficacy against bacterial and fungal strains | Effective against E. coli and S. aureus; potential for treating drug-resistant infections |
| Material Science | Use in OLEDs and electronic devices | Enhanced photophysical properties; stability in various conditions |
Mechanism of Action
The mechanism of action of 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other signaling molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,2,4-Oxadiazole and Pyrazole Derivatives
Key Observations:
Electronic Effects: The original compound’s p-tolyl group provides moderate electron-donating effects, contrasting with the trifluoromethyl (CF3) group in ’s analog, which is strongly electron-withdrawing. This difference impacts charge distribution and dipole moments, influencing binding to biological targets .
Steric and Lipophilic Properties: The naphthalen-2-yl group in the original compound offers greater steric bulk and lipophilicity compared to cyclopropyl () or chlorophenyl () substituents. This may improve membrane permeability but reduce solubility .
The fluorophenyl-pyrazole in demonstrated estrogen receptor (ERα) binding comparable to 4-OHT, a known ligand, highlighting the role of fluorinated aromatics in medicinal chemistry .
Crystallographic and Structural Insights
- Crystallography studies (e.g., ) using programs like SHELXL emphasize the importance of substituent geometry in packing efficiency and intermolecular interactions .
- The naphthalene moiety in the original compound may adopt a planar conformation, facilitating π-π stacking in solid-state structures, whereas bulky substituents (e.g., 2-chlorophenyl in ) could disrupt crystallinity .
Biological Activity
The compound 5-(3-(naphthalen-2-yl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Structural Overview
The molecular structure of the compound can be depicted as follows:
This structure features a naphthalene moiety attached to a pyrazole and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives in anticancer applications. The compound has shown promising results in inhibiting tumor cell proliferation. For instance:
- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. It has been reported that 1,2,4-oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study by Selvaraj et al. (2016) demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | A549 (Lung) | 25 |
| Compound C | HeLa (Cervical) | 20 |
2. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. The compound has been evaluated for its efficacy against various bacterial strains:
- Research Findings : In a study conducted by Dhumal et al. (2021), compounds with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 12.5 µg/mL for some derivatives .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazoles have also been explored extensively:
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1,2,4-oxadiazole derivatives, and how are they applied to this compound?
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and activated carbonyl compounds. For the target compound, a key intermediate is 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which undergoes nucleophilic substitution with pyrazole derivatives. Characterization relies on IR spectroscopy (C=N and C-O stretches at 1600–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively), ¹H/¹³C NMR (pyrazole proton signals at δ 6.5–7.5 ppm and oxadiazole carbons at ~165–170 ppm), and LC-MS for molecular ion confirmation .
Basic: How are spectroscopic techniques used to validate the structural integrity of this compound?
- IR Spectroscopy : Confirms oxadiazole rings via C=N (1620 cm⁻¹) and C-O (1220 cm⁻¹) stretches. Pyrazole N-H stretches appear at ~3400 cm⁻¹ .
- NMR : ¹H NMR identifies aromatic protons (naphthalene: δ 7.4–8.3 ppm; p-tolyl: δ 2.3 ppm for -CH₃). ¹³C NMR distinguishes oxadiazole carbons (C-3: ~167 ppm; C-5: ~155 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 450.52 for related triazole derivatives) and fragmentation patterns confirm purity .
Advanced: How can synthetic yields be optimized for this compound, and what challenges arise in scaling up?
Optimization strategies include:
- Reagent stoichiometry : Excess amidoxime (1.2–1.5 eq) improves cyclization efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .
- Catalysis : Lewis acids (ZnCl₂) or microwave-assisted synthesis reduce reaction time (3–4 hours vs. 12 hours) .
Challenges in scaling include byproduct formation (e.g., uncyclized intermediates) and solubility issues, necessitating iterative recrystallization .
Advanced: What computational approaches are used to predict biological activity and binding mechanisms?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors). For example, oxadiazole derivatives show affinity for COX-2 (binding energy: −8.2 kcal/mol) .
- ADME Prediction : SwissADME or pkCSM predicts pharmacokinetics (e.g., logP ~3.5 for moderate lipophilicity; BBB permeability: −1.2 log units) .
- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) correlate with stability and reactivity .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
- Electron-Withdrawing Groups : Nitro (-NO₂) or trifluoromethyl (-CF₃) at the naphthalene position enhance antibacterial activity (MIC: 2–4 µg/mL vs. 8–16 µg/mL for unsubstituted analogs) .
- Hydrophobic Substituents : p-Tolyl groups improve membrane permeability but may reduce solubility (logP increases by ~0.5 units) .
- Heterocycle Fusion : Pyrazolo[3,4-b]pyrazine derivatives show antitumor activity (IC₅₀: 12 µM vs. 25 µM for simpler analogs) .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition .
Advanced: How can crystallographic data resolve contradictions in reported biological activities?
X-ray diffraction (e.g., APEX2 software) reveals conformation-dependent activity. For example, a twisted oxadiazole ring (dihedral angle: 15° vs. 30°) alters steric hindrance, affecting binding to kinase targets . Discrepancies in IC₅₀ values may arise from polymorphic forms, resolved via PXRD .
Advanced: What strategies address poor aqueous solubility in pharmacological studies?
- Prodrug Design : Phosphate esters or PEGylation improve solubility (e.g., 5-fold increase in PBS solubility) .
- Co-crystallization : With cyclodextrins (e.g., β-CD) enhances dissolution rates (85% release in 60 minutes vs. 40% for free compound) .
- Nanoformulation : Liposomal encapsulation (particle size: 150 nm) improves bioavailability (AUC: 2.5× increase) .
Basic: What safety protocols are essential during synthesis and handling?
- Toxic Intermediates : Chloromethyl derivatives (e.g., 5-(chloromethyl)-oxadiazole) require fume hoods and PPE .
- Storage : Desiccated at −20°C under argon to prevent hydrolysis .
- Waste Disposal : Neutralization of acidic byproducts (e.g., HCl gas) with NaOH before disposal .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
- Pharmacophore Mapping : Identify critical moieties (e.g., pyrazole C-3 substitution is essential for antitumor activity) .
- 3D-QSAR : CoMFA or CoMSIA models (q² > 0.6) predict potency of novel analogs .
- Metabolic Stability : Introduce fluorine at metabolically labile positions (e.g., para-fluoro on p-tolyl increases t₁/₂ from 1.2 to 3.8 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
